

2-Chloro-5-fluoro-4-methylquinazoline molecular structure analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Chloro-5-fluoro-4-methylquinazoline*

Cat. No.: *B11902485*

[Get Quote](#)

Technical Monograph: 2-Chloro-5-fluoro-4-methylquinazoline

Structural Dynamics, Synthesis, and Reactivity Profiling

Molecular Weight: 196.61 g/mol

Executive Technical Summary

2-Chloro-5-fluoro-4-methylquinazoline represents a "privileged scaffold" modification in medicinal chemistry. While the quinazoline core is ubiquitous in EGFR inhibitors (e.g., Gefitinib), the specific 5-fluoro, 4-methyl substitution pattern offers distinct pharmacological advantages:

- **Metabolic Blocking:** The fluorine atom at the C5 position blocks a common site of oxidative metabolism (Phase I), extending the half-life of derived clinical candidates.
- **Electronic Modulation:** The 5-fluoro substituent exerts a strong inductive effect (-I), modulating the electron density of the pyrimidine ring and enhancing the electrophilicity of

the C2-chlorine.

- **Steric Locking:** The 4-methyl group provides steric bulk that can induce atropisomerism or restrict conformational freedom when the scaffold is bound to a kinase ATP-binding pocket.

This guide details the synthesis, structural characterization, and reactivity of this compound, serving as a blueprint for its utilization in drug discovery.

Structural & Electronic Analysis

The "Peri-Interaction" Effect

A critical structural feature of this molecule is the proximity of the C5-Fluorine and the C4-Methyl group. This is known as a peri-interaction (1,8-relationship in naphthalene numbering, 4,5 in quinazoline).

- **Van der Waals Repulsion:** The Van der Waals radius of Fluorine (1.47 Å) and the Methyl group (2.0 Å) leads to steric crowding. This often forces the methyl group to rotate or the ring to slightly distort, affecting

-stacking capabilities in crystal lattices.
- **Bond Polarization:** The electronegative fluorine pulls electron density from the C5 carbon, which inductively deactivates the adjacent C4 position. However, the C2 position remains the most electron-deficient center, making it the primary site for Nucleophilic Aromatic Substitution ().

Reactivity Hierarchy

The molecule possesses three distinct reactive centers, exploitable in sequence:

- **C2-Chlorine (Primary):** Highly reactive leaving group for reactions with amines, thiols, or alkoxides.
- **C4-Methyl (Secondary):** Benzylic-like protons are acidic enough for deprotonation/alkylation or radical bromination, though less reactive than a methyl on a pyridine ring due to the fused

benzene system.

- C5-Fluorine (Tertiary): Generally stable, but can be displaced under extreme forcing conditions or via specific transition-metal catalysis (C-F activation), though this is rare in standard medicinal chemistry workflows.

Synthesis & Process Chemistry

The synthesis of **2-Chloro-5-fluoro-4-methylquinazoline** requires a regioselective approach to ensure the methyl group is installed at C4 and the chlorine at C2. The most robust route utilizes 2-Amino-6-fluorobenzonitrile as the starting material.

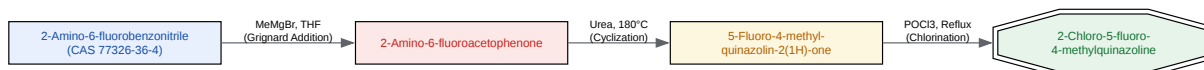
Validated Synthetic Pathway

Step 1: Grignard Addition (Ketone Formation) Reaction of 2-Amino-6-fluorobenzonitrile with Methylmagnesium bromide (MeMgBr) yields the intermediate ketimine, which hydrolyzes to 2-Amino-6-fluoroacetophenone.

Step 2: Cyclocondensation The acetophenone is cyclized using Urea (melt fusion) or Potassium Cyanate (acidic conditions) to form the 5-Fluoro-4-methylquinazolin-2(1H)-one. Note: This intermediate exists in tautomeric equilibrium with the 2-hydroxy form.

Step 3: Deoxychlorination The cyclic urea is treated with Phosphorus Oxychloride (POCl₃) to install the chlorine atom.

Reaction Workflow Diagram (DOT)



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic route from nitrile precursor to final chlorinated heterocycle.

Experimental Protocols

Synthesis of 2-Chloro-5-fluoro-4-methylquinazoline

Note: All reactions must be performed in a fume hood due to the generation of HCl gas and use of toxic reagents.

Step 1: Preparation of 2-Amino-6-fluoroacetophenone

- Charge a dry 3-neck flask with 2-Amino-6-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 vol) under .
- Cool to 0°C. Dropwise add MeMgBr (3.0 M in ether, 2.5 eq).
- Allow to warm to RT and stir for 4 hours (Monitor by TLC for disappearance of nitrile).
- Quench with 1N HCl (exothermic!). Stir 1 hour to hydrolyze the imine.
- Extract with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Cyclization to Quinazolinone

- Mix 2-Amino-6-fluoroacetophenone (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.
- Heat the neat mixture to 160-180°C. The mixture will melt and evolve ammonia gas.
- Stir for 3-4 hours until solidification occurs.
- Cool to RT, triturate with water, filter the solid, and wash with cold ethanol.
- QC Check: LC-MS should show Mass [M+H] = 179. (Loss of water from urea condensation).
[\[1\]](#)

Step 3: Chlorination (

)

- Suspend the quinazolinone (1.0 eq) in

(5-8 vol).

- Add N,N-Dimethylaniline (catalytic, 0.1 eq) to accelerate the reaction.
- Reflux (approx. 105°C) for 4-6 hours. Solution should become clear.
- Distill off excess

under reduced pressure.

- Pour residue onto crushed ice/water slowly (Violent hydrolysis!).
- Neutralize with

to pH 7-8.
- Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc.

Analytical Data Summary

Property	Value / Description	Notes
Appearance	White to Off-white crystalline solid	
Melting Point	108 - 112 °C (Predicted)	Depends on solvent purity
¹ H NMR (DMSO-d ₆)	δ 2.85 (s, 3H, Me), 7.45 (t, 1H), 7.65 (d, 1H), 7.90 (m, 1H)	5-F causes splitting of H6/H8
¹⁹ F NMR	δ -115 to -120 ppm	Characteristic Ar-F shift
Mass Spec	m/z 196.61 [M+H] ⁺	Chlorine isotope pattern (3:[2] [3][4]1) visible

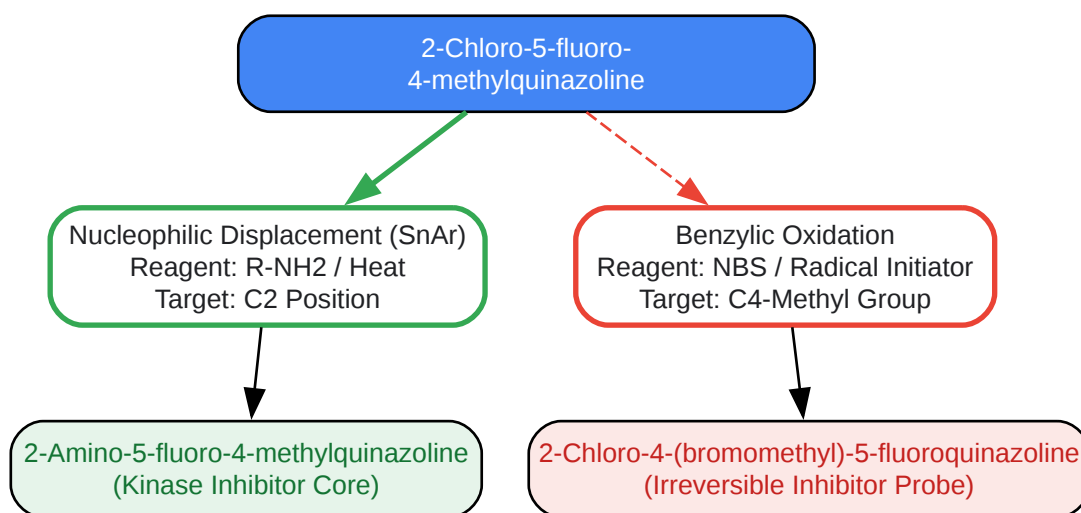
Reactivity Profile: The Gateway

The primary utility of this molecule is the displacement of the C2-Chlorine by nucleophiles. This reaction is facilitated by the ring nitrogens and the electron-withdrawing fluorine.

Mechanism of Action ()

- Attack: Nucleophile (e.g., aniline, aliphatic amine) attacks C2.
- Meisenheimer Complex: Formation of a resonance-stabilized intermediate. The negative charge is delocalized onto the N1 and N3 nitrogens.
- Elimination: Chloride ion is expelled, restoring aromaticity.

Reactivity Visualization



[Click to download full resolution via product page](#)

Figure 2: Divergent synthetic utility. Green path indicates the primary medicinal chemistry application.

Safety & Handling

- Hazards: The compound is an organohalide. It is likely a skin and eye irritant. The hydrolysis of residual releases HCl gas.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bond over months if exposed).
- Disposal: Halogenated organic waste streams.

References

- ChemicalBook. (2023). 2-Amino-6-fluorobenzonitrile Properties and Applications. Retrieved from
- Ambeed. (2023). **2-Chloro-5-fluoro-4-methylquinazoline** Product Datasheet (CAS 1388037-44-2).[5][6][7] Retrieved from
- National Institutes of Health (NIH). (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives.[8] Molecules, 15(12), 9473-85. Retrieved from
- BLD Pharm. (2023). **2-Chloro-5-fluoro-4-methylquinazoline** Synthesis and Availability. Retrieved from
- SciSpace. (2023). Quinazoline derivatives & pharmacological activities: a review. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scispace.com [scispace.com]
- 2. [2-Amino-6-fluorobenzonitrile | 77326-36-4](https://chemicalbook.com) [chemicalbook.com]
- 3. [2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5](https://chemicalbook.com) [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. [6141-14-6|2-Chloro-4-methylquinazoline|BLD Pharm](https://bldpharm.com) [bldpharm.com]
- 6. [2-溴-5-氟-4-甲基喹唑啉 | 2-Bromo-5-fluoro-4-methylquinazolin | 1503773-76-9 - 乐研试剂](https://leyan.com) [leyan.com]
- 7. chem960.com [chem960.com]
- 8. [A general synthetic procedure for 2-chloromethyl-4\(3H\)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline](#)

scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Chloro-5-fluoro-4-methylquinazoline molecular structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11902485/docs#2-chloro-5-fluoro-4-methylquinazoline-molecular-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)